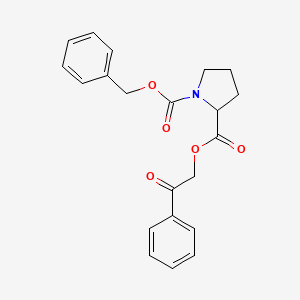

![molecular formula C12H13F3N6O B5112746 1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)

1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide” is a chemical compound with the molecular formula C12H12F3N5O2 . It is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . Another method involved the chlorination of 4- (3- (trifluoromethyl)phenyl)-6- methyl pyridazin-3 (2H)-one at 70-75°C . The key intermediate was prepared by 3 and NH2NHCO2C2H5 in 1-butanol .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-b]pyridazine core, which is substituted at the 3-position with a trifluoromethyl group and at the 6-position with a piperidinecarboxamide group . The exact mass of the compound is 315.09430913 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed, compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied for their reactivity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.25 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, a rotatable bond count of 2, and a topological polar surface area of 83.6 Ų .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The synthesis of this compound involves treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with various isocyanates in the presence of triethylamine. The resulting 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives exhibit excellent yields under mild reaction conditions . Notably, these compounds have been screened for their anti-cancer properties . Compound RB7, in particular, demonstrated remarkable anticancer activity against HT-29 colon cancer cells, with an IC50 range estimated at 6.587 to 11.10 µM. Further investigation revealed that RB7 induced apoptosis via the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, ultimately activating Caspase 3 .

Medicinal Chemistry Applications

Pyrazines, including this compound, play a crucial role in rational drug design. Their p-donor properties make them promising ligands . Moreover, the diazine ring structure found in pyrazines occurs widely in natural and synthetic compounds. This novel unit has been utilized in various therapeutic applications, including antidepressants, antipsychotics, antihistamines, and antioxidants .

Fluorescent Probes and Polymers

Recent applications highlight the use of pyrazine-based heterocycles as fluorescent probes and structural units in polymers. These compounds exhibit diverse properties, making them valuable in various fields .

Flexible Pharmacophores

The carbonyl and amine groups in the carboxamide function of this compound act as both hydrogen-bond acceptors (HBA) and donors (HBD). Amide-based flexible pharmacophores are known to enhance biological activity due to their hydrogen acceptor/donor behavior. The 1,2,4-triazole-based fused heterocycles, including this compound, have received attention for their medicinal applications .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of the 1,2,4-triazole class , which is known to interact with a variety of biological targets, including enzymes and receptors, depending on the specific substitutions on the triazole ring .

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethyl group in the compound could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Biochemical Pathways

1,2,4-triazole derivatives have been found to affect a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially enhance its bioavailability by improving its lipophilicity, which could facilitate its absorption and distribution within the body .

Result of Action

Some 1,2,4-triazole derivatives have been found to exhibit anticancer activity, suggesting that they may induce cell death via apoptosis .

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N6O/c13-12(14,15)11-18-17-8-1-2-9(19-21(8)11)20-5-3-7(4-6-20)10(16)22/h1-2,7H,3-6H2,(H2,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFSHRJYDJOUAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)

![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)

![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)

![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)

![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)

![N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)

![1-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B5112734.png)

![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)

![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)